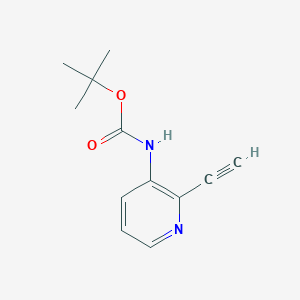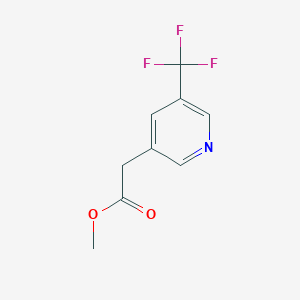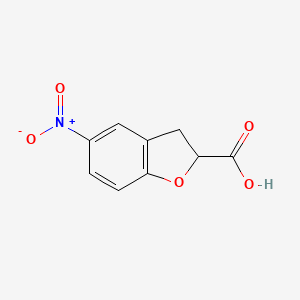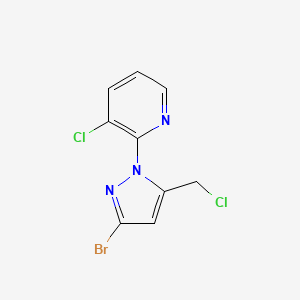
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine with a brominated pyrazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-4-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-5-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Uniqueness
The uniqueness of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the halogen atoms and the pyrazole ring can significantly affect its interaction with molecular targets and its overall properties.
Eigenschaften
Molekularformel |
C9H6BrCl2N3 |
|---|---|
Molekulargewicht |
306.97 g/mol |
IUPAC-Name |
2-[3-bromo-5-(chloromethyl)pyrazol-1-yl]-3-chloropyridine |
InChI |
InChI=1S/C9H6BrCl2N3/c10-8-4-6(5-11)15(14-8)9-7(12)2-1-3-13-9/h1-4H,5H2 |
InChI-Schlüssel |
LWGKUTLBFTYBTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
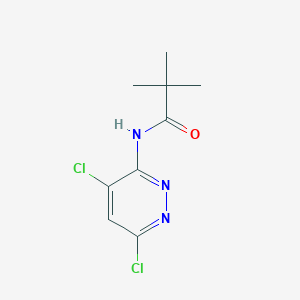
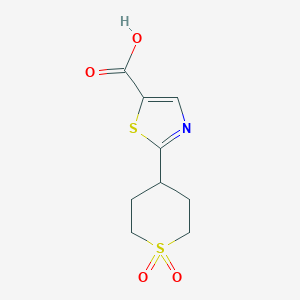
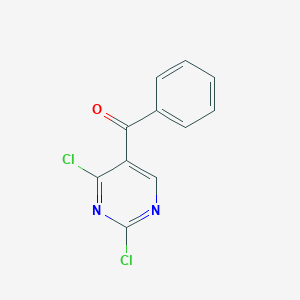
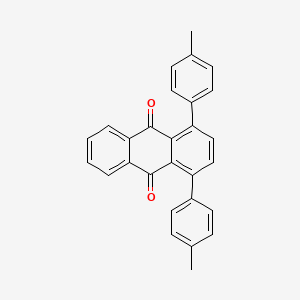
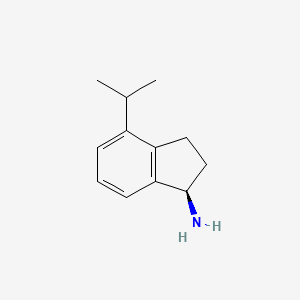
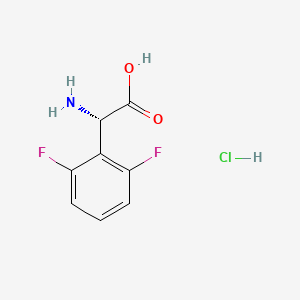
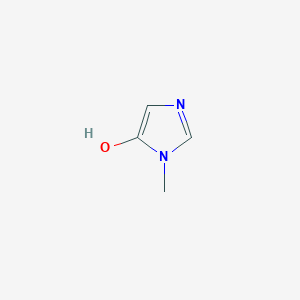
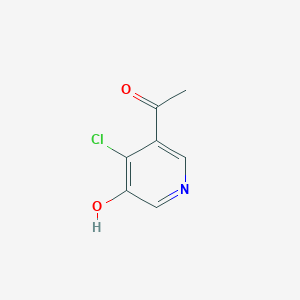
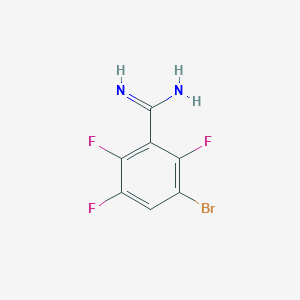
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
